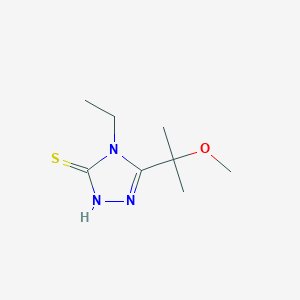
4-Ethyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The ethyl and methoxypropan-2-yl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in the presence of bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various alkyl or aryl substituted triazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of agrochemicals and materials with specific properties such as corrosion resistance.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-Ethyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:
- 4-Methyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-Propyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-Butyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
These compounds share a similar triazole core structure but differ in the alkyl substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C8H15N3OS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-ethyl-3-(2-methoxypropan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H15N3OS/c1-5-11-6(8(2,3)12-4)9-10-7(11)13/h5H2,1-4H3,(H,10,13) |
InChI Key |
AMXXEIFVHJXVME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


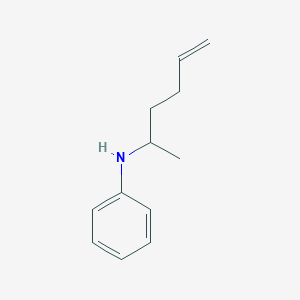
![5-Amino-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B15263687.png)
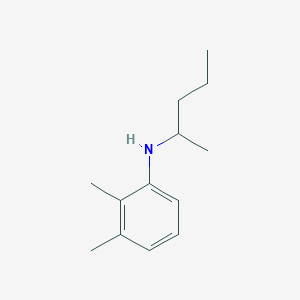

![(Butan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B15263719.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B15263720.png)
![tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate](/img/structure/B15263722.png)
![(2-[Cyano(methyl)amino]ethyl)dimethylamine](/img/structure/B15263742.png)
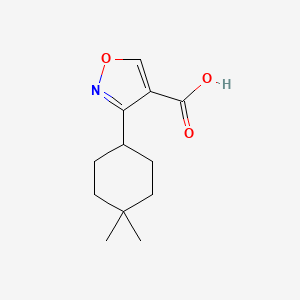
![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid](/img/structure/B15263759.png)
![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol](/img/structure/B15263769.png)
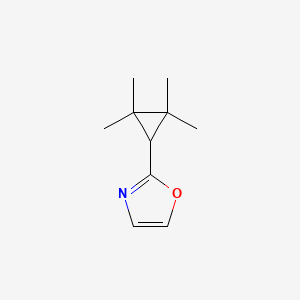

![1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B15263782.png)
